5-chloro-2-fluoro-4-[(1S,2R)-2-(2-methylpyrazol-3-yl)cyclohexyl]oxy-N-pyrimidin-4-ylbenzenesulfonamide, also known as DS-1971 or DS-1971, is a synthetic compound developed as a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. [, , , ] This channel plays a critical role in pain signaling. [, , , ] DS-1971 is classified as a small molecule inhibitor and has been extensively studied for its potential in pain management research. [, , , ]
DS-1971a was developed through a systematic exploration of sulfonamide derivatives, which led to the identification of cycloalkane derivatives with significant NaV1.7 inhibitory potency. The compound is characterized by its selective action on the NaV1.7 sodium channel, making it a valuable candidate for pain management therapies .
The synthesis of DS-1971a involves several key steps that focus on optimizing the chemical structure for enhanced potency and selectivity. The initial synthetic route included modifications to the left-hand phenyl ring of sulfonamide derivatives, leading to the formation of cycloalkane derivatives. Subsequent iterations replaced the right-hand heteroaromatic ring to mitigate potential liabilities associated with mechanism-based inhibition of cytochrome P450 3A4, a critical enzyme in drug metabolism.
The molecular structure of DS-1971a is defined by its unique arrangement that includes a cyclohexane core linked to a pyrimidine moiety.
The specific geometry and electronic properties imparted by these components contribute significantly to its mechanism of action as a sodium channel inhibitor .
DS-1971a undergoes various chemical reactions primarily related to its metabolism in biological systems. Notably, it is metabolized by cytochrome P450 enzymes, particularly CYP2C8, which plays a crucial role in the formation of its major human metabolites.
The mechanism by which DS-1971a exerts its effects involves selective inhibition of the NaV1.7 sodium channel, which is crucial for the propagation of pain signals in sensory neurons.
DS-1971a exhibits several notable physical and chemical properties that influence its behavior in biological systems.
DS-1971a has significant potential applications in scientific research and clinical settings:
The promising results from preclinical studies suggest that DS-1971a could represent a new class of analgesics with improved efficacy and safety profiles compared to traditional pain medications .
DS-1971a emerged from systematic optimization of benzenesulfonamide-based Nav1.7 inhibitors. Initial lead compounds (e.g., PF-05089771) exhibited promising selectivity but faced challenges in pharmacokinetics and potency. Researchers at Daiichi Sankyo modified the left-hand phenyl ring by introducing a novel cycloalkane scaffold, replacing the planar aromatic system with a conformationally constrained aliphatic ring. This modification enhanced topological complementarity with the hydrophobic region of Nav1.7's voltage-sensing domain (Domain IV), increasing binding affinity [1] [3].
Key design strategies included:
Table 1: Impact of Structural Modifications on Nav Inhibition
Structural Element | Modification | Nav1.7 IC₅₀ (nM) | Selectivity vs. Nav1.5 |
---|---|---|---|
Phenyl (Lead I) | None | 250 | 50-fold |
Cyclohexyl (DS-1971a) | Methylated ring | 15 | >5,000-fold |
Early sulfonamide-based Nav1.7 inhibitors exhibited mechanism-based inhibition (MBI) of CYP3A4 due to metabolic activation of right-hand heteroaromatic rings. DS-1971a addressed this through:
This redesign eliminated the need for CYP3A4 dose adjustments in clinical studies, as confirmed via drug interaction trials using midazolam (CYP3A4 probe) [4] [8].
Idiosyncratic toxicity of sulfonamide derivatives often stems from metabolic bioactivation to electrophilic intermediates that form glutathione (GSH) adducts. DS-1971a’s optimization targeted this via:
In vitro assessments in human hepatocytes demonstrated:
Table 2: GSH Adduct Formation in Nav1.7 Inhibitors
Compound | Structural Feature | GSH Adducts Detected? | Proposed Reactive Intermediate |
---|---|---|---|
Lead II | Unsubstituted aniline | Yes | Iminoquinone |
Thiazole analogue | Thiazole ring | Yes | Epoxide |
DS-1971a | 4-Pyrimidinyl | No | N/A |
The introduction of a chiral cyclohexane ring necessitated rigorous stereochemical optimization:
Molecular dynamics simulations confirmed the (1R,2S)-enantiomer’s salt bridge formation with Nav1.7’s voltage-sensing domain, while the opposite enantiomer induced steric clashes with Ile1604 [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3